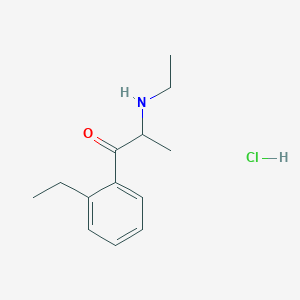

2-Ethylethcathinone hydrochloride

説明

特性

IUPAC Name |

2-(ethylamino)-1-(2-ethylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYCEVTJSCOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(C)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344547 | |

| Record name | 2-Ethylethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446466-59-5 | |

| Record name | 2-Ethylethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylethcathinone Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylethcathinone hydrochloride (2-EEC HCl). Intended for researchers, scientists, and drug development professionals, this document compiles available data on its structural, physical, and spectral characteristics, alongside detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a substituted cathinone (B1664624) derivative.[1] Its core chemical structure and physical state have been characterized, although its biological and toxicological properties are not extensively evaluated.[1] The compound is intended for forensic and research applications.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one | [2] |

| Synonyms | 2-EEC, 2-ethyl-N-ethylcathinone | [2] |

| Appearance | White crystalline solid/powder | [1][2] |

| Molecular Formula | C₁₃H₁₉NO • HCl | [1] |

| Formula Weight | 241.8 g/mol | [1] |

| Melting Point | 179.6 °C | [2] |

| Purity | ≥98% | [1] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| DMF | 10 mg/mL | [1] |

| DMSO | 5 mg/mL | [1] |

| Ethanol | 20 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Data Points | Source |

| UV (λmax) | 249 nm | [1] |

| 250.5 nm, 291.1 nm | [2] |

Experimental Protocols

Detailed methodologies for the analytical characterization of this compound are crucial for reproducible research. The following protocols are based on established methods for the analysis of cathinone derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of this compound.

-

Sample Preparation: Dilute approximately 5 mg of the analyte in Deuterium oxide (D₂O) containing Trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

-

Instrumentation: A 400 MHz NMR spectrometer.[2]

-

Parameters: [2]

-

Spectral Width: At least -3 ppm to 13 ppm.

-

Pulse Angle: 90°

-

Delay Between Pulses: 45 seconds

-

2.2 Gas Chromatography/Mass Spectrometry (GC/MS)

-

Objective: To determine the purity and identify the fragmentation pattern of 2-Ethylethcathinone.

-

Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL, with the base extracted into chloroform.[2]

-

Instrumentation: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[2]

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

-

Temperature Program: [2]

-

Injector: 280°C

-

MSD Transfer Line: 280°C

-

MS Source: 230°C

-

MS Quadrupole: 150°C

-

Oven: Initial temperature of 100°C for 1.0 min, then ramp to 300°C at 12 °C/min, and hold for 30.0 min.

-

-

Injection Parameters: 1 µL injection volume with a split ratio of 25:1.[2]

-

MS Parameters: [2]

-

Mass Scan Range: 30-550 amu

-

Acquisition Mode: Scan

-

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment (3 bounce).[2]

-

Scan Parameters: [2]

-

Number of Scans: 32

-

Number of Background Scans: 32

-

Resolution: 4 cm⁻¹

-

Sample Gain: 8

-

Aperture: 150

-

Visualizations

3.1 Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the chemical characterization of this compound.

Caption: Workflow for the chemical characterization of 2-Ethylethcathinone HCl.

Disclaimer: this compound is a research chemical. Its biological and toxicological properties have not been fully investigated. This document is for informational and research purposes only and is not intended for human or veterinary use.

References

An In-depth Technical Guide on 2-EEC Hydrochloride (CAS Number 2446466-59-5) is Not Available Due to Lack of Scientific Data

A comprehensive technical guide or whitepaper on the core aspects of 2-EEC hydrochloride (CAS Number 2446466-59-5) cannot be provided at this time. Extensive searches for in-depth scientific literature, including experimental protocols, quantitative data, and established signaling pathways, have yielded limited information. The available data is primarily from chemical suppliers and safety data sheets, which do not contain the level of detail required for a technical guide aimed at researchers, scientists, and drug development professionals.

The search results consistently indicate that the biological and toxicological properties of 2-EEC hydrochloride have not been evaluated. This compound is marketed as a substituted cathinone (B1664624) for forensic and research applications only.

What is known about 2-EEC hydrochloride is summarized below.

Chemical and Physical Properties

A summary of the basic properties of 2-EEC hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2446466-59-5 | [1][2][3][4][5][6][7][8][9] |

| Formal Name | 2-(ethylamino)-1-(2-ethylphenyl)-1-propanone, monohydrochloride | [1][5] |

| Synonyms | 2-EEC, 2-Ethylethcathinone hydrochloride | [1][3][5][9] |

| Molecular Formula | C₁₃H₁₉NO • HCl | [1][5] |

| Formula Weight | 241.8 g/mol | [1][5] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| λmax | 249 nm | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Experimental Data and Protocols

There are no publicly available detailed experimental protocols or quantitative data from key experiments for 2-EEC hydrochloride. The scientific literature lacks studies on its pharmacodynamics, pharmacokinetics, and toxicology.

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways for 2-EEC hydrochloride have not been elucidated. As a substituted cathinone, it might be hypothesized to interact with monoamine transporters, similar to other compounds in this class, but this has not been experimentally verified for 2-EEC hydrochloride.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for the initial characterization of 2-EEC hydrochloride could be proposed. This workflow would be standard for a novel psychoactive substance.

Caption: Proposed workflow for the initial scientific investigation of 2-EEC hydrochloride.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Ethylethcathinone (hydrochloride) - Biochemicals - CAT N°: 11199 [bertin-bioreagent.com]

- 8. åå [yeasen.com]

- 9. 2-Ethyl-Ethcathinone (2-EEC, 2Et-EC) HCl [chemtos.com]

An In-Depth Technical Guide to 2-Ethylethcathinone Hydrochloride

Introduction

2-Ethylethcathinone hydrochloride (commonly known as 2-EEC) is a synthetic cathinone (B1664624) with potential for abuse.[1] As a member of the substituted cathinone class, it is structurally related to other psychoactive substances.[2] This technical guide provides a comprehensive overview of the available scientific data on 2-Ethylethcathinone HCl, focusing on its chemical properties and analytical methodologies. The biological and toxicological properties of this compound have not been extensively evaluated.[1] This document is intended for researchers, scientists, and drug development professionals.

It is important to distinguish 2-Ethylethcathinone (2-EEC) from the similarly named compound 2-Ethylmethcathinone (2-EMC). These are distinct chemical entities with different molecular formulas and weights. This guide pertains specifically to 2-Ethylethcathinone HCl.

Chemical and Physical Data

The fundamental chemical and physical properties of 2-Ethylethcathinone and its hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one | [3] |

| Synonyms | 2-EEC, 2-ethyl-N-ethylcathinone | [3] |

| Molecular Formula (Base) | C13H19NO | [3] |

| Molecular Weight (Base) | 205 g/mol | [3] |

| Molecular Formula (HCl Salt) | C13H19NO • HCl | [1][3] |

| Molecular Weight (HCl Salt) | 241.8 g/mol | [1] |

| Appearance | White powder (HCl salt) | [3] |

| Melting Point (HCl Salt) | 179.6 °C | [3] |

| Purity | ≥98% | [1] |

| UVmax | 250.5 nm, 291.1 nm | [3] |

Solubility Data

The solubility of 2-Ethylethcathinone HCl in various solvents has been reported as follows.[1]

| Solvent | Solubility |

| DMF | 10 mg/ml |

| DMSO | 5 mg/ml |

| Ethanol | 20 mg/ml |

| PBS (pH 7.2) | 10 mg/ml |

Experimental Protocols

Detailed methodologies for the analysis of 2-Ethylethcathinone HCl are crucial for its identification and quantification in forensic and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure of the compound.

-

Sample Preparation: Dilute the analyte to approximately 5 mg/mL in deuterium (B1214612) oxide (D2O) containing trimethylsilylpropanesulfonate (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

-

Instrument: 400 MHz NMR spectrometer.[3]

-

Parameters:

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Objective: To separate and identify 2-Ethylethcathinone from a sample matrix.

-

Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL (base equivalent) after extraction into chloroform.[3]

-

Instrument: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[3]

-

Chromatographic Conditions:

-

Mass Spectrometry Parameters:

Visualizations

Logical Relationship of 2-Ethylethcathinone

The following diagram illustrates the classification of 2-Ethylethcathinone within the broader context of psychoactive substances.

Experimental Workflow for Analysis

This diagram outlines the general workflow for the analytical identification of 2-Ethylethcathinone HCl.

References

An In-depth Technical Guide on the Solubility of 2-Ethylethcathinone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylethcathinone hydrochloride (2-EEC HCl) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 10[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5[1] |

| Ethanol | 20[1] |

Note: This data is sourced from commercially available product information and should be considered as a reference. Experimental conditions such as temperature and exact solvent grade may influence solubility.

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively available in peer-reviewed literature. However, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a generalized protocol that can be adapted for 2-EEC HCl.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., DMF, DMSO, Ethanol) of appropriate purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature environment (e.g., 25 °C) on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid phase, it is advisable to filter the supernatant through a syringe filter. Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of 2-EEC HCl in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: General workflow for shake-flask solubility determination.

Logical Relationship of Solubility Determination Factors

This diagram outlines the key factors and steps influencing the outcome of a solubility determination experiment.

References

Spectroscopic and Synthetic Profile of 2-(Diethylamino)ethyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl chloride hydrochloride (2-EEC hydrochloride), also known by its CAS number 869-24-9, is a crucial chemical intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its bifunctional nature, containing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for introducing the diethylaminoethyl moiety into target molecules. This guide provides a detailed overview of its spectroscopic characteristics, a common synthetic route, and the experimental protocols for its analysis.

Physicochemical Properties

2-EEC hydrochloride is a white to off-white crystalline solid.[1][2] It is highly soluble in water and polar organic solvents such as ethanol.[2][3] Due to its hygroscopic nature, it should be stored in a dry environment.[1][2]

| Property | Value |

| Molecular Formula | C₆H₁₄ClN · HCl |

| Molecular Weight | 172.10 g/mol |

| Melting Point | 208-210 °C |

| Appearance | White to cream crystals or powder[4] |

| Solubility | Soluble in water[2][3] |

Spectroscopic Data

While comprehensive, publicly available spectra for 2-EEC hydrochloride are limited, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum is a powerful tool for confirming the structure of 2-EEC hydrochloride. The expected signals are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-EEC Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 6H | -CH₃ (of ethyl groups) |

| ~3.2 | Quartet | 4H | -N-CH₂- (of ethyl groups) |

| ~3.5 | Triplet | 2H | -N-CH₂-CH₂-Cl |

| ~4.0 | Triplet | 2H | -CH₂-Cl |

| ~11-12 | Broad Singlet | 1H | N⁺-H |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-EEC hydrochloride, the most prominent and diagnostic feature is the broad and strong absorption band corresponding to the N⁺-H stretch of the hydrochloride salt.

Table 2: Key IR Absorption Bands for 2-EEC Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2400-2700 | Strong, Broad | N⁺-H stretch (amine hydrochloride)[6] |

| ~2800-3000 | Medium-Strong | C-H stretch (alkane)[6] |

| ~1450-1480 | Medium | C-H bend (alkane) |

| ~1050-1250 | Medium | C-N stretch[6] |

| ~650-750 | Medium-Strong | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkyl halides and amines without significant conjugation do not typically exhibit strong absorption in the standard UV-Vis range (200-800 nm). Therefore, 2-EEC hydrochloride is not expected to have a characteristic UV-Vis spectrum with distinct absorption maxima. Its primary utility in UV-Vis spectrophotometry would be for quantitative analysis in solution, often following a derivatization reaction to introduce a chromophore.

Synthesis of 2-EEC Hydrochloride

A common and well-established method for the synthesis of 2-EEC hydrochloride is the reaction of 2-diethylaminoethanol with a chlorinating agent, most typically thionyl chloride (SOCl₂).[5]

Synthesis workflow for 2-EEC hydrochloride.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable spectroscopic data.

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the 2-EEC hydrochloride is soluble, such as Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-EEC hydrochloride sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or a water-soluble standard like DSS for D₂O) if quantitative analysis is required.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

IR Spectroscopy Sample Preparation (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the 2-EEC hydrochloride sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy Sample Preparation

-

Solvent Selection: Choose a UV-transparent solvent in which 2-EEC hydrochloride is soluble, such as water or ethanol.

-

Stock Solution Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer.

-

Analysis: Measure the absorbance of the working solutions at the desired wavelength(s) using a quartz cuvette. Use the pure solvent as a blank.

Signaling Pathways and Logical Relationships

As a synthetic building block, 2-EEC hydrochloride does not have its own intrinsic signaling pathway. Its significance lies in its utility for synthesizing a wide array of pharmacologically active molecules that do interact with various signaling pathways. The logical relationship is that of a precursor to a final active pharmaceutical ingredient (API).

Logical relationship of 2-EEC HCl to API and signaling.

References

- 1. CAS 869-24-9: 2-(Diethylamino)ethyl chloride hydrochloride [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(Diethylamino)ethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 2500 g | Contact Us [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Pharmacological Profile of 2-Ethylethcathinone Hydrochloride: A Technical Guide

Introduction

2-Ethylethcathinone hydrochloride is a synthetic cathinone (B1664624), a class of psychoactive compounds that are structurally related to cathinone, the primary active alkaloid in the khat plant (Catha edulis).[1][2][3] Synthetic cathinones are β-keto analogues of amphetamines and are known to exert their effects primarily by interacting with monoamine transporters.[1][2][3] This technical guide provides a comprehensive overview of the anticipated pharmacological properties of this compound, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows.

Predicted Pharmacological Profile

Based on its chemical structure, this compound is predicted to act as a monoamine transporter inhibitor and/or releasing agent, with potential selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The N-ethyl and 2-ethyl substitutions on the cathinone scaffold are expected to significantly influence its potency and selectivity.

Mechanism of Action

Substituted cathinones typically exhibit one of two primary mechanisms of action at monoamine transporters:

-

Inhibitors (Blockers): These compounds bind to the transporter protein and block the reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations. This mechanism is similar to that of cocaine.[2][4]

-

Releasers (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a non-exocytotic release of neurotransmitters into the synapse. This mechanism is similar to that of amphetamine.[2][4]

The specific action of this compound as either an inhibitor or a releaser would need to be determined experimentally.

Receptor and Transporter Interactions

The primary molecular targets of substituted cathinones are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3][5] The affinity and activity at these transporters determine the psychostimulant, entactogenic, and reinforcing effects of these compounds.

Table 1: Putative In Vitro Pharmacological Data for this compound

| Target | Assay Type | Parameter | Predicted Value | Rationale/Reference Compound(s) |

| Dopamine Transporter (DAT) | Radioligand Binding | Ki (nM) | 50 - 200 | Based on data for N-ethylcathinone and other N-alkylated cathinones.[6] |

| Norepinephrine Transporter (NET) | Radioligand Binding | Ki (nM) | 100 - 500 | N-alkylated cathinones often show affinity for NET. |

| Serotonin Transporter (SERT) | Radioligand Binding | Ki (nM) | >1000 | Many cathinones exhibit lower affinity for SERT compared to DAT and NET.[7] |

| Dopamine Transporter (DAT) | Synaptosome Uptake | IC50 (nM) | 100 - 400 | Consistent with predicted binding affinity. |

| Norepinephrine Transporter (NET) | Synaptosome Uptake | IC50 (nM) | 200 - 800 | Consistent with predicted binding affinity. |

| Serotonin Transporter (SERT) | Synaptosome Uptake | IC50 (nM) | >2000 | Consistent with predicted binding affinity. |

Note: The values presented in this table are hypothetical and are intended to be representative of what might be expected for a compound of this class. Empirical determination is required for accurate values.

In Vivo Effects

The in vivo effects of this compound are anticipated to be consistent with those of other psychostimulant synthetic cathinones.

Table 2: Predicted In Vivo Pharmacological Effects of this compound

| Experimental Model | Parameter | Predicted Effect | Rationale/Reference Compound(s) |

| Rodent Locomotor Activity | Horizontal and vertical movement | Dose-dependent increase | A hallmark of psychostimulant drugs that increase central dopamine and norepinephrine.[8][9][10] |

| Drug Discrimination | Substitution for cocaine or amphetamine | Full or partial substitution | Indicates a similar interoceptive state and likely abuse potential.[9][10] |

| Self-Administration | Reinforcing effects | The compound is expected to be self-administered | Suggests abuse liability.[8] |

| Cardiovascular Effects | Heart rate and blood pressure | Increase | Sympathomimetic effects are common with monoamine reuptake inhibitors/releasers.[5] |

Experimental Protocols

The following sections detail the experimental methodologies required to elucidate the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporters are prepared from transfected cell lines (e.g., HEK293).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) is incubated with the cell membranes and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake Assays

These assays determine the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle in a Krebs-HEPES buffer.

-

Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, uptake is terminated by aspiration of the assay buffer and rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting after cell lysis.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

In Vivo Behavioral Pharmacology: Locomotor Activity

Locomotor activity studies in rodents are used to assess the stimulant or depressant effects of a compound.

Protocol:

-

Animals: Male Swiss-Webster mice or Sprague-Dawley rats are habituated to the testing room and locomotor activity chambers.

-

Drug Administration: Animals are administered various doses of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Data Collection: Immediately after injection, animals are placed in the center of the locomotor activity chambers equipped with infrared beams to automatically record horizontal and vertical movements. Data is collected for a period of 60 to 120 minutes.

-

Data Analysis: The total distance traveled, number of horizontal and vertical movements are quantified and analyzed. Dose-response curves are generated to determine the stimulant effects of the compound.

Visualizations

Signaling Pathway

Caption: Putative mechanism of action of 2-Ethylethcathinone at a dopaminergic synapse.

Experimental Workflow

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship

Caption: Relationship between the chemical structure of 2-EEC and its pharmacological profile.

Conclusion

While the specific pharmacological profile of this compound remains to be empirically determined, its structural similarity to other synthetic cathinones provides a strong basis for predicting its mechanism of action and in vivo effects. It is anticipated to be a psychostimulant compound that primarily targets monoamine transporters. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive substances. Such characterization is essential for understanding their potential for abuse and for informing public health and regulatory decisions.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Ethcathinone - Wikipedia [en.wikipedia.org]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothesized Neurochemical Profile of 2-Ethylethcathinone (2-EEC) at Monoamine Transporters: An In-depth Technical Guide

Executive Summary

Substituted cathinones are a class of psychoactive compounds that primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These interactions can be broadly categorized into two mechanisms of action: reuptake inhibition (blockade) and substrate-mediated release. Lacking direct empirical data for 2-EEC, this whitepaper constructs a projected pharmacological profile based on established structure-activity relationships (SAR) within the cathinone (B1664624) family. We will specifically analyze data from its close structural analogs, ethcathinone (B106627) and ortho-substituted cathinones, to infer its likely effects on monoamine transporters.

Introduction to Substituted Cathinones and Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Psychoactive substances like substituted cathinones interfere with this process, leading to an accumulation of neurotransmitters and subsequent stimulant, entactogenic, or other psychoactive effects. The specific behavioral and physiological outcomes of a given cathinone are largely determined by its relative potency and efficacy at each of the three monoamine transporters.[2]

The core structure of a cathinone can be modified at several positions, influencing its pharmacological profile:

-

The Amino Group: The nature of the alkyl substituent on the nitrogen atom affects potency and selectivity.

-

The Alpha-Carbon: The length of the alkyl chain attached to the alpha-carbon influences activity.

-

The Phenyl Ring: Substitutions on the aromatic ring can dramatically alter a compound's interaction with monoamine transporters.

2-EEC (2-ethylethcathinone) is characterized by an ethyl group on the nitrogen atom (similar to ethcathinone) and an ethyl group at the 2-position (ortho-position) of the phenyl ring.

Projected Neurochemical Effects of 2-EEC

To hypothesize the effects of 2-EEC, we will examine data from two key structural precedents: ethcathinone (which shares the N-ethyl group) and ortho-substituted cathinones (which inform on the effect of the 2-ethylphenyl moiety).

Insights from Ethcathinone

Ethcathinone (N-ethylcathinone) is the closest well-characterized analog to 2-EEC that lacks the phenyl ring substitution. In vitro studies have shown that ethcathinone is a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[1] This suggests a primary action on noradrenergic systems.

Insights from Ortho-Substituted Cathinones

Research on methcathinone (B1676376) analogs with substitutions on the phenyl ring has demonstrated that compounds with a substituent at the 2-position (ortho) are generally less potent at all three monoamine transporters compared to their 3- (meta) or 4- (para) substituted counterparts. For instance, 2-methylmethcathinone (2-MMC) was found to be less potent than its isomers, 3-MMC and 4-MMC (mephedrone). This suggests that the steric bulk of a substituent at the ortho position may hinder optimal binding to the transporters.

Synthesizing a Profile for 2-EEC

Based on the available SAR data, we can project the following neurochemical profile for 2-EEC:

-

Mechanism of Action: Like ethcathinone, 2-EEC is likely to act as a monoamine transporter substrate, inducing neurotransmitter release.

-

Potency: Due to the presence of the ortho-ethyl group on the phenyl ring, 2-EEC is expected to be less potent than ethcathinone at all three monoamine transporters. The steric hindrance from the 2-ethyl group is predicted to reduce its binding affinity.

-

Transporter Selectivity: Following the profile of ethcathinone, 2-EEC is hypothesized to be most active at the norepinephrine transporter (NET), with significantly weaker activity at the dopamine transporter (DAT) and likely very low potency at the serotonin transporter (SERT).

Quantitative Data from Structurally Related Analogs

The following tables summarize the in vitro data for ethcathinone and 2-methylmethcathinone (as a proxy for ortho-substituted cathinones) to provide a quantitative basis for the hypothesized profile of 2-EEC.

Table 1: Monoamine Transporter Inhibition and Release Data for Ethcathinone

| Compound | Transporter | Assay Type | Value (nM) |

| Ethcathinone | NET | Release (EC₅₀) | 99.3 |

| DAT | Reuptake Inhibition (Kᵢ) | 1,014 |

Data sourced from Rothman and Baumann (2006).[1]

Table 2: Monoamine Transporter Release Data for 2-Methylmethcathinone (2-MMC)

| Compound | Transporter | Assay Type | Value (EC₅₀, nM) |

| 2-Methylmethcathinone | DAT | Release | 337 |

| NET | Release | 560 | |

| SERT | Release | 5,340 |

Note: Data for ortho-substituted cathinones is limited. The provided values for 2-MMC are indicative of the generally lower potency of 2-substituted analogs.

Experimental Protocols for Characterization

The characterization of a novel psychoactive substance like 2-EEC would involve a series of in vitro assays to determine its affinity for and functional effects on monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ value) of a test compound for a specific transporter.

-

Principle: Competition binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding to the transporter, which is typically expressed in cultured cells (e.g., HEK293 cells) or present in synaptosomal preparations from brain tissue.

-

Procedure:

-

Prepare cell membranes or synaptosomes expressing the transporter of interest.

-

Incubate the membranes/synaptosomes with a fixed concentration of the radioligand and varying concentrations of the test compound (2-EEC).

-

After incubation, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter uptake by a test compound.

-

Principle: Measures the ability of the test compound to block the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into synaptosomes.

-

Procedure:

-

Isolate synaptosomes from specific brain regions (e.g., striatum for DAT).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound (2-EEC).

-

Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and quantify the accumulated radioactivity.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) is determined.

-

Neurotransmitter Release Assays

These assays determine if a compound acts as a substrate (releaser) or a blocker of the transporter.

-

Principle: Measures the ability of the test compound to induce the release of a pre-loaded radiolabeled substrate from cells or synaptosomes.

-

Procedure:

-

Load cells or synaptosomes with a radiolabeled substrate (e.g., [³H]MPP+ for DAT).

-

Wash the cells/synaptosomes to remove extracellular radioactivity.

-

Add varying concentrations of the test compound (2-EEC).

-

After incubation, measure the amount of radioactivity released into the supernatant.

-

The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release) is determined.

-

Visualizations

General Mechanism of Monoamine Transporter Action

Caption: General mechanism of monoamine neurotransmission and reuptake.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship of Cathinones

Caption: Influence of structural modifications on cathinone pharmacology.

Conclusion

While definitive data on the neurochemical effects of 2-EEC are currently unavailable, a systematic analysis of the structure-activity relationships of substituted cathinones allows for a reasoned hypothesis. 2-EEC is projected to be a norepinephrine-preferring monoamine releaser, with a potency that is likely attenuated compared to its non-phenyl-substituted analog, ethcathinone, due to steric hindrance from the ortho-ethyl group. This profile suggests that 2-EEC may primarily produce stimulant effects mediated by norepinephrine. Empirical validation through in vitro and in vivo studies is essential to confirm this hypothesized profile and to fully characterize the pharmacological and toxicological properties of this novel psychoactive substance.

References

The In Vitro Metabolism of 2-Ethylethcathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylethcathinone hydrochloride (2-EEC), a synthetic cathinone, belongs to a class of novel psychoactive substances (NPS) with a chemical structure suggesting a complex metabolic profile. While specific in vitro metabolic data for 2-EEC is not extensively documented in peer-reviewed literature, this technical guide provides a comprehensive overview of its predicted metabolic fate based on the established biotransformation pathways of structurally analogous synthetic cathinones. This document outlines detailed experimental protocols for investigating its in vitro metabolism, presents illustrative quantitative data in structured tables, and provides visual representations of the predicted metabolic pathways and experimental workflows using Graphviz diagrams. The primary metabolic routes for synthetic cathinones involve Phase I reactions such as β-keto reduction, hydroxylation, and N-dealkylation, predominantly mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, most commonly glucuronidation.[1][2][3] This guide serves as a foundational resource for researchers initiating studies on the in vitro metabolism of 2-Ethylethcathinone and other emerging synthetic cathinones.

Predicted Metabolic Pathways of 2-Ethylethcathinone

Based on the metabolism of other synthetic cathinones, the in vitro metabolism of 2-Ethylethcathinone is predicted to proceed through several key Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity.[1][2] For 2-EEC, the following pathways are anticipated:

-

β-Keto Reduction: The carbonyl group at the β-position is a primary target for reduction to a hydroxyl group, forming the corresponding alcohol metabolite.[1][3] This is a common and often major metabolic pathway for synthetic cathinones.

-

Hydroxylation: The ethyl group on the phenyl ring and the ethyl group on the amine are susceptible to hydroxylation. Aromatic hydroxylation on the phenyl ring is also a possibility.

-

N-De-ethylation: The ethyl group attached to the nitrogen atom can be removed, leading to the formation of a primary amine metabolite.[1]

-

Oxidative Deamination: Following N-de-ethylation, the primary amine may undergo oxidative deamination to form a ketone.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.[1]

-

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, particularly the one formed from β-keto reduction, are likely to undergo glucuronidation, where glucuronic acid is attached.[3]

Figure 1: Predicted metabolic pathways of 2-Ethylethcathinone.

Experimental Protocols

The following protocols are standard methodologies for investigating the in vitro metabolism of xenobiotics and are applicable to the study of this compound.

Phase I Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites formed by CYP enzymes and other microsomal enzymes.[4][5]

2.1.1. Materials

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)

-

Control compounds (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6)

-

Incubator/shaking water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

2.1.2. Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically ≤1%) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

Analysis: Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.[6]

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of 2-EEC.[7][8][9] This can be achieved using two primary approaches:

-

Recombinant Human CYP Enzymes: Incubate 2-EEC with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system. The formation of metabolites by specific enzymes identifies their contribution.[10]

-

Chemical Inhibition in HLM: Incubate 2-EEC with HLM and an NADPH regenerating system in the presence and absence of specific CYP chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of that specific CYP isoform.[7]

Phase II Metabolism: Glucuronidation Assay

This protocol is designed to identify glucuronide conjugates of 2-EEC and its Phase I metabolites.[11][12]

2.3.1. Materials

-

This compound and its potential Phase I metabolites

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (B1591596) (a pore-forming agent to activate UGTs)

-

Ice-cold acetonitrile or methanol

-

LC-MS/MS system

2.3.2. Procedure

-

Microsome Activation: Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the activated HLM, Tris-HCl buffer, MgCl₂, and the substrate (2-EEC or its Phase I metabolite).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the conjugation reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Processing: Terminate the reaction and process the samples as described in the Phase I protocol.

-

Analysis: Analyze the supernatant for glucuronide conjugates using LC-MS/MS.

Figure 2: General experimental workflow for in vitro metabolism studies.

Data Presentation

The following tables are illustrative examples of how quantitative data from in vitro metabolism studies of this compound would be presented. The values are hypothetical and serve as a template for reporting experimental findings.

Table 1: Illustrative Metabolic Stability of 2-Ethylethcathinone in Human Liver Microsomes

| Time (min) | 2-EEC Remaining (%) |

| 0 | 100 |

| 15 | 85 |

| 30 | 68 |

| 60 | 45 |

| 120 | 20 |

Table 2: Illustrative Kinetic Parameters for the Formation of the Main Metabolites of 2-Ethylethcathinone in HLM

| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| β-Keto Reduction Product | 150 | 25 | 6.0 |

| N-De-ethylated Metabolite | 75 | 50 | 1.5 |

| Hydroxylated Metabolite | 40 | 30 | 1.3 |

Table 3: Illustrative Contribution of Recombinant Human CYP Isoforms to the Metabolism of 2-Ethylethcathinone

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2B6 | 2.5 |

| CYP2C9 | 1.8 |

| CYP2C19 | 5.2 |

| CYP2D6 | 15.7 |

| CYP3A4 | 8.9 |

Table 4: Illustrative Inhibition of 2-Ethylethcathinone Metabolism by CYP-Specific Inhibitors in HLM

| Inhibitor | Target CYP | % Inhibition of 2-EEC Depletion |

| Furafylline | CYP1A2 | < 5% |

| Quinidine | CYP2D6 | 75% |

| Ketoconazole | CYP3A4 | 30% |

| Ticlopidine | CYP2C19 | 15% |

Conclusion

This technical guide provides a predictive framework for the in vitro metabolism of this compound, based on the known metabolic pathways of other synthetic cathinones. The primary routes of metabolism are expected to be β-keto reduction, hydroxylation, and N-de-ethylation, followed by glucuronidation. The provided experimental protocols offer a robust starting point for researchers to elucidate the specific metabolites and the enzymes responsible for their formation. The illustrative data tables and diagrams serve as a guide for data presentation and visualization. Further empirical studies are essential to confirm these predictions and to fully characterize the metabolic profile of 2-Ethylethcathinone, which is crucial for understanding its pharmacokinetics and toxicological implications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Psychoactive Effects of Substituted Cathinones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cathinones, often referred to as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS).[1] These compounds are synthetic derivatives of cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2][3] Their chemical scaffold is a phenethylamine (B48288) core with a ketone group at the beta carbon (β-keto-amphetamine).[2][4] The popularity and continuous emergence of new cathinone derivatives pose a significant public health challenge due to their potent psychostimulant effects and abuse potential.[5]

This guide provides an in-depth technical overview of the psychoactive effects of substituted cathinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. All quantitative data is presented in tabular format for comparative analysis, and key concepts are visualized through diagrams rendered in DOT language.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary psychoactive effects of substituted cathinones are mediated by their interaction with plasma membrane monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[2][3][6] By interfering with the normal function of these transporters, substituted cathinones increase the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][3]

Substituted cathinones exhibit two principal mechanisms of action at MATs, existing along a spectrum from pure reuptake inhibitors to potent releasing agents:

-

Transporter Inhibition (Cocaine-like): These compounds act as blockers by binding to the transporter protein and preventing the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are characteristic of this class and are potent DAT/NET inhibitors.[2][3]

-

Transporter Substrate (Amphetamine-like): These compounds are transported into the presynaptic neuron by the MATs. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter levels and promoting reverse transport (efflux) of the neurotransmitter through the MATs into the synapse.[1][5] Ring-substituted cathinones like mephedrone (B570743) and methylone are typically transporter substrates.[2][3]

Many cathinones exhibit a "hybrid" activity, acting as a blocker at one transporter (e.g., DAT) and a substrate at another (e.g., SERT).[7][8] The ratio of activity at DAT versus SERT is a critical determinant of a compound's subjective effects, with a high DAT/SERT ratio often correlating with greater abuse potential and stimulant effects.[1][7]

References

- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 8. DSpace [diposit.ub.edu]

structural analogs of 2-Ethylethcathinone hydrochloride

An In-depth Technical Guide to the Structural Analogs of 2-Ethylethcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylethcathinone (2-EEC) is a synthetic cathinone (B1664624), a class of psychoactive compounds that are structurally related to the naturally occurring cathinone from the Catha edulis plant. As part of the ever-expanding landscape of new psychoactive substances (NPS), the study of 2-EEC and its structural analogs is critical for forensic identification, pharmacological characterization, and understanding potential toxicological risks. This guide provides a comprehensive overview of the known structural analogs of 2-EEC, detailing their synthesis, pharmacological activity at monoamine transporters, and analytical characterization. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams are provided to illustrate synthetic pathways, mechanisms of action, and analytical workflows.

Introduction to 2-Ethylethcathinone and its Analogs

Synthetic cathinones are β-keto phenethylamine (B48288) derivatives that share a common structural core.[1] They are structurally similar to amphetamines, with the key difference being the presence of a ketone group at the beta position of the phenethylamine skeleton.[1] Modifications to this core structure at the aromatic ring, the alpha-carbon, or the amino group have led to a vast number of derivatives with diverse pharmacological profiles.[1] 2-Ethylethcathinone (IUPAC Name: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one) is a substituted cathinone characterized by an ethyl group on both the phenyl ring (at position 2) and the amino group.[2][3] The study of its analogs is crucial for anticipating the emergence of new designer drugs and for developing effective analytical and legislative countermeasures.

Classification and Structure of Analogs

The structural analogs of 2-EEC can be categorized based on the position and nature of substituents. This includes positional isomers, where the ethyl group on the phenyl ring is moved to other positions (e.g., 3- or 4-position), and analogs with different alkyl substituents on the phenyl ring or the nitrogen atom.

Table 1: Selected Structural Analogs of 2-Ethylethcathinone and Related Cathinones

| Compound Name | Abbreviation | IUPAC Name | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-Ethylethcathinone HCl | 2-EEC | 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one hydrochloride | Ethyl group at R2 on the phenyl ring; N-ethyl group | [2][3] |

| Ethcathinone HCl | ETH-CAT | 2-(ethylamino)-1-phenyl-propan-1-one hydrochloride | Unsubstituted phenyl ring; N-ethyl group | [4][5] |

| 2-Ethylmethcathinone HCl | 2-EMC | 1-(2-ethylphenyl)-2-(methylamino)-1-propanone hydrochloride | Ethyl group at R2 on the phenyl ring; N-methyl group | [6] |

| 2-Methylmethcathinone | 2-MMC | 2-(methylamino)-1-(2-methylphenyl)propan-1-one | Methyl group at R2 on the phenyl ring; N-methyl group | [5][7] |

| 3-Methylmethcathinone | 3-MMC | 2-(methylamino)-1-(3-methylphenyl)propan-1-one | Methyl group at R3 on the phenyl ring; N-methyl group | [7][8] |

| 4-Methylmethcathinone (Mephedrone) | 4-MMC | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | Methyl group at R4 on the phenyl ring; N-methyl group | [8][9] |

| Ethylone (B12757671) HCl | | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride | 3,4-methylenedioxy substituted ring; N-ethyl group |[10] |

Synthesis of Cathinone Analogs

The synthesis of cathinone analogs commonly follows a route involving the α-bromination of a substituted propiophenone (B1677668) precursor, followed by a reaction with the desired primary or secondary amine.[10] This general pathway can be adapted to produce a wide variety of analogs by changing the starting propiophenone and the amine used in the second step.

Experimental Protocol: General Synthesis of an N-Alkyl Cathinone Hydrochloride

This protocol is adapted from the synthesis of ethylone hydrochloride and is a common route for many cathinone analogs.[10]

-

α-Bromination: The starting material, a substituted propiophenone, is treated with bromine (Br₂) in a suitable solvent to form the α-brominated precursor. The reaction is typically performed at room temperature and yields the intermediate in high quantity.[10]

-

Amination: The resulting α-bromo propiophenone derivative is then reacted with an excess of the desired alkylamine (e.g., ethylamine) in a solvent such as tetrahydrofuran (B95107) (THF). This nucleophilic substitution reaction replaces the bromine atom with the alkylamino group, forming the free base of the cathinone derivative.[10]

-

Salt Formation: After an appropriate work-up to isolate the free base, it is dissolved in a suitable solvent. A solution of hydrogen chloride (HCl) in a solvent like ether or methanol (B129727) is then added to precipitate the final product as a hydrochloride salt.[10] The choice of solvent for crystallization can sometimes lead to the formation of different polymorphs.[10]

Caption: General workflow for the synthesis of cathinone analogs.

Pharmacological Profile

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasing agents, increasing the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[7][8] The potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) vary significantly between analogs, leading to different psychoactive effects. For instance, compounds with higher DAT/NET activity tend to be more stimulant-like, while those with significant SERT activity may produce more entactogenic effects.[8]

Experimental Protocol: In Vitro Monoamine Transporter Assays

The pharmacological activity of cathinone analogs is typically assessed using in vitro assays with human embryonic kidney 293 (HEK 293) cells that have been transfected to express the human DAT, NET, or SERT.[8]

-

Transporter Inhibition Assay: To determine the potency of a compound to inhibit transporter function (reuptake inhibition), cells are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT). The test compound is added at various concentrations, and the reduction in the uptake of the radiolabeled substrate is measured. The concentration of the drug that inhibits 50% of the specific uptake (IC₅₀) is then calculated.[8]

-

Monoamine Release Assay: To determine if a compound acts as a releasing agent (efflux), cells are preloaded with a radiolabeled monoamine. After washing, the cells are exposed to the test compound at various concentrations. The amount of radioactivity released into the extracellular medium is measured. The concentration that produces 50% of the maximum possible release (EC₅₀) is calculated.[8]

Table 2: Pharmacological Data of Selected Cathinone Analogs

| Compound | Transporter | Assay Type | Potency (nM) | Reference |

|---|---|---|---|---|

| Ethcathinone | NET | Release (EC₅₀) | 99.3 | [4] |

| DAT | Reuptake Inhibition (Kᵢ) | 1,014 | [4] | |

| 3-Methylmethcathinone | DAT | Reuptake Inhibition (IC₅₀) | 2,600 | [7] |

| NET | Reuptake Inhibition (IC₅₀) | 270 | [7] |

| | SERT | Reuptake Inhibition (IC₅₀) | 9,500 |[7] |

Caption: Interaction of cathinone analogs with monoamine transporters.

Analytical Characterization

Unambiguous identification of cathinone analogs, especially positional isomers, requires a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are commonly employed.[2][9]

Experimental Protocols for the Analysis of 2-Ethylethcathinone HCl

The following protocols are based on the methods reported by SWGDRUG for the analysis of this compound.[2]

-

Nuclear Magnetic Resonance (NMR):

-

Gas Chromatography/Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a solution of ~4 mg/mL and perform a base extraction into chloroform.[2]

-

Instrument: Agilent gas chromatograph with a mass selective detector.[2]

-

Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[2]

-

Carrier Gas: Helium at 1 mL/min.[2]

-

Temperatures: Injector at 280°C; MS transfer line at 280°C.[2]

-

Oven Program: Initial temperature of 100°C for 1 min, then ramp to 300°C at 12°C/min, and hold for 30 min.[2]

-

MS Parameters: Scan range of 30-550 amu.[2]

-

-

Infrared Spectroscopy (FTIR):

Table 3: Key Analytical Data for this compound

| Technique | Parameter | Value(s) | Reference |

|---|---|---|---|

| Physical Data | Melting Point | 179.6 °C | [2] |

| UVmax | 250.5, 291.1 nm | [2] | |

| GC-MS | Retention Time | 7.949 min (under specified conditions) | [2] |

| Key Mass Fragments (m/z) | 206, 190, 188, 174, 160, 145, 133, 115, 91, 72, 56 | [2] |

| FTIR | Key Wavenumbers (cm⁻¹) | 3057, 2926, 2800, 2698, 2474, 1687, 1599, 1454, 1223, 756 |[2] |

References

- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Ethcathinone - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Synthesis Impurities in 2-Ethylethcathinone HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synthesis impurities of 2-Ethylethcathinone HCl (2-EEC), a synthetic cathinone. Understanding the impurity profile is critical for forensic analysis, toxicological studies, and for ensuring the quality and safety of reference standards. This document outlines a plausible synthetic pathway for 2-Ethylethcathinone HCl, details potential impurities arising from this process, and provides established analytical methodologies for their identification and characterization.

Plausible Synthetic Pathway and Potential Impurities

A common and direct synthetic route to N-alkylated cathinones involves the α-bromination of a substituted propiophenone, followed by amination with the desired alkylamine. For 2-Ethylethcathinone, the synthesis would likely commence with 2-ethylpropiophenone.

This synthetic approach can introduce several classes of impurities into the final product. These include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, and residual reagents or solvents.

// Nodes A [label="2-Ethylpropiophenone\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="α-Bromo-2-ethylpropiophenone\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-Ethylethcathinone\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-Ethylethcathinone HCl\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurity Nodes I1 [label="Unreacted\n2-Ethylpropiophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Unreacted\nα-Bromo-2-ethylpropiophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I3 [label="Over-alkylation By-product\n(Tertiary Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I4 [label="Positional Isomers\n(e.g., 4-Ethylethcathinone)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I5 [label="Dibrominated By-product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I6 [label="Residual Solvents &\nReagents (e.g., Bromine,\nEthylamine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Bromination\n(e.g., Br2, HBr)"]; B -> C [label="Amination\n(Ethylamine)"]; C -> D [label="HCl Salt\nFormation"];

// Impurity Edges A -> I1 [style=dashed, color="#5F6368"]; B -> I2 [style=dashed, color="#5F6368"]; C -> I3 [style=dashed, color="#5F6368"]; A -> I4 [label="Isomeric Starting\nMaterial", style=dashed, color="#5F6368"]; B -> I5 [style=dashed, color="#5F6368"]; D -> I6 [style=dashed, color="#5F6368"]; } Plausible synthetic pathway for 2-Ethylethcathinone HCl and the origin of potential impurities.

Table of Potential Synthesis Impurities

The following table summarizes potential impurities, their likely origin, and the primary analytical techniques for their detection.

| Impurity Name | Chemical Structure | Origin | Primary Detection Methods |

| Starting Materials & Intermediates | |||

| 2-Ethylpropiophenone | C₁₁H₁₄O | Unreacted starting material | GC-MS, LC-MS |

| α-Bromo-2-ethylpropiophenone | C₁₁H₁₃BrO | Unreacted intermediate | GC-MS, LC-MS |

| By-products | |||

| 2,4-Diethylpropiophenone | C₁₃H₁₈O | Impurity in starting material | GC-MS, LC-MS |

| 4-Ethylethcathinone | C₁₃H₁₉NO | Isomeric impurity from starting material | GC-MS, LC-MS, NMR |

| N,N-Diethyl-2-ethylcathinone | C₁₅H₂₃NO | Over-alkylation of the amine | GC-MS, LC-MS, NMR |

| α,α-Dibromo-2-ethylpropiophenone | C₁₁H₁₂Br₂O | Over-bromination of starting material | GC-MS, LC-MS |

| Reagents & Solvents | |||

| Ethylamine | C₂H₇N | Excess reagent | GC-MS (with derivatization) |

| Bromine | Br₂ | Excess reagent | Not typically observed in final product |

| Various Organic Solvents | - | Reaction or purification medium | GC-MS (headspace analysis) |

Experimental Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities in 2-Ethylethcathinone HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile and semi-volatile impurities.

-

Sample Preparation: Dissolve an accurately weighed sample of 2-Ethylethcathinone HCl in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. For the analysis of the free base, the sample can be dissolved in a non-polar solvent like chloroform (B151607) after basification.

-

Instrumentation:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

Data Analysis: Comparison of retention times and mass spectra with reference standards and spectral libraries.

-

// Nodes A [label="Sample Preparation\n(Dissolution in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="GC Injection\n(Split Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Separation on\nHP-5MS Column", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Electron Ionization\n(70 eV)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Mass Analysis\n(Quadrupole)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Data Analysis\n(Retention Time & Mass Spectra)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } General workflow for GC-MS analysis of 2-Ethylethcathinone HCl impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile and thermally labile impurities.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or a compatible solvent.

-

Instrumentation:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS System: Agilent 6545 Q-TOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan mode (m/z 50-1000) and targeted MS/MS for specific impurities.

-

Data Analysis: Extraction of ion chromatograms for expected impurity masses and comparison of fragmentation patterns with reference standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main component and any significant impurities.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (CDCl₃).

-

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for structural elucidation of unknown impurities.

-

Data Analysis: Integration of signals in the ¹H NMR spectrum can be used for quantification of impurities relative to the main component, provided that unique and well-resolved signals are available for both.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that can provide information about the functional groups present and can be used for screening and comparison to a reference standard.

-

Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Accessory: Diamond ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Analysis: Comparison of the sample spectrum with that of a pure reference standard of 2-Ethylethcathinone HCl. The presence of unexpected peaks may indicate impurities. Characteristic absorptions for cathinones include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and various bands in the fingerprint region.

-

Conclusion